4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide
Description
4-(Morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is a benzamide derivative featuring a morpholine sulfonyl group at the para position of the benzamide core and a 2-phenoxyethyl substituent on the amide nitrogen.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-19(20-10-13-26-17-4-2-1-3-5-17)16-6-8-18(9-7-16)27(23,24)21-11-14-25-15-12-21/h1-9H,10-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAADYIGUUYXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation-Coupling Sequential Approach
The most widely documented method involves sequential sulfonation of benzoic acid derivatives followed by coupling with 2-phenoxyethylamine.
Synthesis of 4-(Morpholine-4-sulfonyl)benzoic Acid
-
Sulfonation of 4-Chlorosulfonylbenzoic Acid :
-
4-Chlorosulfonylbenzoic acid is reacted with morpholine in dichloromethane (DCM) at 0–5°C under nitrogen. Pyridine (2 eq) is added to scavenge HCl.
-
Reaction Conditions :
Parameter Value Solvent DCM Temperature 0–5°C Reaction Time 4–6 hours Yield 85–90% -
The intermediate is isolated via vacuum filtration and washed with cold DCM.
-
Acyl Chloride Formation
The carboxylic acid is activated using thionyl chloride (SOCl₂):
Amide Coupling with 2-Phenoxyethylamine
The acyl chloride is coupled with 2-phenoxyethylamine in the presence of triethylamine (TEA):
One-Pot Coupling-Sulfonation Strategy
An alternative approach couples 4-sulfobenzoic acid with 2-phenoxyethylamine prior to sulfonation, though this method risks side reactions.
Direct Coupling of 4-Sulfobenzoic Acid
-
Activation with EDCl/HOBt :
-
Sulfonation with Morpholine :
Comparative Analysis of Methodologies
| Parameter | Sulfonation-Coupling Approach | One-Pot Strategy |
|---|---|---|
| Overall Yield | 78–82% | 65–70% |
| Purity (HPLC) | >98% | 90–92% |
| Reaction Time | 18–20 hours | 30–36 hours |
| Side Products | Minimal | Sulfonate hydrolysis |
The sequential sulfonation-coupling method is superior in yield and purity, as isolating the sulfonated benzoic acid minimizes side reactions.
Optimization of Critical Parameters
Solvent Selection for Sulfonation
Polar aprotic solvents (e.g., DCM, THF) enhance morpholine reactivity, while DMF increases solubility but risks sulfonate ester formation.
Stoichiometry of Amine Coupling
A 20% molar excess of 2-phenoxyethylamine ensures complete acyl chloride consumption, avoiding residual acid impurities.
Temperature Control
Maintaining 0–5°C during sulfonation prevents exothermic decomposition of the sulfonyl chloride intermediate.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Cost-Efficiency
Using SOCl₂ for acyl chloride formation is cost-effective but requires rigorous HCl scrubbing. EDCl/HOBt offers milder conditions but increases reagent costs.
Purification Techniques
-
Recrystallization : Ethanol/water (7:3) achieves >99% purity.
-
Column Chromatography : Silica gel (hexane/ethyl acetate 1:1) resolves residual amine impurities.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
4-((6-Morpholinopyrimidin-4-yl)amino)-N-(2-phenoxyethyl)benzamide (Compound 20)
- Structural Differences: Replaces the morpholine sulfonyl group with a morpholinopyrimidinyl substituent.
- Synthesis : Prepared via a nucleophilic substitution reaction with 80% yield using DCM:MeOH (15:1) as eluent .
- Key Properties : Demonstrated activity as an Hsp90–Cdc37 protein-protein interaction inhibitor, highlighting the importance of the pyrimidine moiety in target binding .
- Pharmacological Relevance : The pyrimidine ring may enhance hydrogen bonding with kinase ATP-binding pockets compared to the sulfonyl group in the target compound.
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
- Structural Differences: Incorporates a thiazolyl-pyridinyl group instead of phenoxyethyl.
N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide
- Structural Differences : Features a pyrimidine sulfamoyl group linked to the benzamide core.
- Key Attributes: The methoxy-pyrimidine moiety may improve solubility and metabolic stability compared to the phenoxyethyl group in the target compound .
- Synthetic Flexibility : Demonstrates modular design for tuning substituents in drug discovery pipelines.
4-Benzoyl-N-(2-phenoxyethyl)benzamide
- Structural Differences : Substitutes morpholine sulfonyl with a benzoyl group.
- Physicochemical Properties : Lower molecular weight (345.39 vs. ~395 for the target compound) and reduced polarity due to the absence of sulfonyl groups .
- Applications : Likely differs in pharmacokinetics (e.g., absorption and distribution) due to reduced hydrophilicity.
4-(Morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
- Structural Differences: Replaces phenoxyethyl with a pyrazinyl-pyridinylmethyl group.
- Molecular Formula : C21H21N5O4S (molecular weight 439.5) .
- Pharmacological Potential: The nitrogen-rich heterocycles may enhance binding to receptors requiring π-π interactions or hydrogen bonding.
Comparative Analysis of Key Features
Structural and Functional Groups
Biological Activity
4-(Morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a morpholine-4-sulfonyl group attached to a benzamide core, along with a 2-phenoxyethyl substituent. This unique structure imparts distinct chemical properties that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group enhances binding affinity through strong interactions with active sites, while the hydrophobic regions of the molecule allow for effective docking within protein structures.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancerous pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling pathways related to proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
- Anticancer Properties : The compound has shown potential in inhibiting tumor cell growth in vitro, suggesting its role as a candidate for cancer therapy.
Case Studies
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound inhibited COX-II with an IC50 value comparable to established anti-inflammatory drugs. This suggests that it could serve as a potential alternative or adjunct therapy for inflammatory diseases.
- Antitumor Efficacy : A study reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent.
Comparative Analysis
To provide context on the effectiveness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 4-(Morpholine-4-sulfonyl)benzamide | Lacks 2-phenoxyethyl | TBD | Moderate anti-inflammatory |
| N-(2-Phenoxyethyl)benzamide | Lacks morpholine sulfonyl | TBD | Low anti-inflammatory |
| This compound | Unique combination | TBD | High anti-inflammatory and anticancer |
Q & A
Q. What are the key steps for synthesizing 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Sulfonylation of benzamide precursors using morpholine sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2 : Coupling the sulfonylated intermediate with 2-phenoxyethylamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF, room temperature) .
- Optimization : Yield and purity are maximized by controlling reaction time (12–24 hr), stoichiometric ratios (1:1.2 for amine), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., morpholine sulfonyl protons at δ 3.6–3.8 ppm; aromatic protons in benzamide) .
- HPLC-MS : Verify molecular weight ([M+H]+ expected ~405–410 Da) and purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) .
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (~10 mg/mL). Aqueous solubility is pH-dependent (improves at pH <5 due to protonation of morpholine) .
- Stability : Stable in solid form at −20°C for >6 months. In solution (DMSO), avoid repeated freeze-thaw cycles; degradation <5% after 48 hr at 4°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted phenoxyethyl groups (e.g., halogenated or methylated derivatives) to assess steric/electronic effects on target binding .
- Biological Assays : Test inhibition of kinases or HDACs (e.g., IC50 via fluorescence polarization assays), comparing activity against parent compound .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., PARP-1, HDACs) using crystallographic data from PDB .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Source Analysis : Cross-validate assay protocols (e.g., ATP concentration in kinase assays may alter IC50). Replicate studies under standardized conditions .
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
- Orthogonal Assays : Confirm target engagement via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .
Q. What strategies optimize target selectivity in enzyme inhibition studies?
- Methodological Answer :
- Selectivity Panels : Screen against related enzymes (e.g., HDAC1–11 isoforms for HDAC inhibitors) to identify isoform-specific effects .
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to map off-target interactions .
- Crystallography : Solve co-crystal structures to guide rational design of selective analogs (e.g., morpholine sulfonyl group’s role in binding pocket occupancy) .
Q. How to address low bioavailability in preclinical models?
- Methodological Answer :
- Formulation : Use nanoemulsions or liposomal encapsulation to enhance aqueous solubility and absorption .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated phenoxyethyl) for passive diffusion and intracellular activation .
- PK/PD Modeling : Measure plasma half-life (LC-MS/MS) and correlate with tissue distribution (radiolabeled compound) .
Contradiction Analysis & Advanced Methodologies
Q. Why do structural analogs show divergent activity despite similar substituents?
- Methodological Answer :
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm stereochemistry (e.g., unexpected racemization during synthesis) .
- Conformational Studies : Compare energy-minimized structures (DFT calculations) to identify steric clashes or torsional strain .
Q. How to validate hypothesized mechanisms of action in cellular models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
